molecular formula C21H19NO4 B6281193 (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1932109-93-7

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No. B6281193
CAS RN: 1932109-93-7
M. Wt: 349.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4. The purity is usually 95.
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Scientific Research Applications

Pharmacological Properties and Toxicity Studies

One significant application of compounds structurally related to (1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is in the development of pharmacologically active agents, such as angiotensin-converting enzyme (ACE) inhibitors like Ramipril. Studies have shown that these compounds possess notable pharmacological properties, including the potential for cardiovascular and antihypertensive activities. For instance, Ramipril, which shares a similar structural motif, has been characterized for its in vitro and in vivo potency, demonstrating significant efficacy in reducing blood pressure in animal models. It has been designed as a prodrug to improve bioavailability, showing promising results in the treatment of cardiovascular diseases (Becker et al., 1984).

Toxicity studies are crucial for understanding the safety profile of these compounds. Research conducted on Ramipril has provided insights into its acute, subchronic, and chronic toxicity profiles. The compound has demonstrated very low acute toxicity in mice, rats, and dogs, with no significant differences in LD50 values between male and female animals. Long-term treatment revealed consistent compound-related effects on the kidneys and the hemopoietic system, likely due to exaggerated pharmacological activity, but no adverse effects were seen at specific doses in various animals (Donaubauer & Mayer, 1988).

Radiochemistry and Imaging Applications

Another fascinating application area for structurally similar compounds is in radiochemistry, where they are used in the development of imaging agents. For example, methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC) is a potential neuroprotective drug developed for radiolabeling and biodistribution studies. It has shown significant accumulation in the cortical brain areas of rats in Positron Emission Tomography (PET) studies, indicating its potential as an imaging agent for neurological applications (Yu et al., 2003).

Biological Activity and Mechanism Studies

Investigations into the biological activity and mechanisms of action of these compounds have revealed their potential in various therapeutic areas, including anti-inflammatory and analgesic effects. Compounds within this structural class have demonstrated activity in models of inflammation and pain, suggesting their utility in developing new therapeutic agents (Burch et al., 1991).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The final step involves the coupling of the fluorenylcarbonyl group to the carboxylic acid group.", "Starting Materials": [ "2-azabicyclo[3.1.0]hexane-3-carboxylic acid", "9H-fluorene", "Methoxymethyl chloride", "Diisopropylethylamine", "Dichloromethane", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group with methoxymethyl chloride and diisopropylethylamine in dichloromethane", "Formation of the bicyclic ring system by treating the protected amine with 9H-fluorene in dimethylformamide and triethylamine", "Deprotection of the amine group with hydrochloric acid in water", "Coupling of the fluorenylcarbonyl group to the carboxylic acid group using diisopropylcarbodiimide and 1-hydroxybenzotriazole in dichloromethane and triethylamine", "Purification of the final product using sodium bicarbonate and sodium chloride" ] }

CAS RN

1932109-93-7

Product Name

(1S,3S,5S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Molecular Formula

C21H19NO4

Molecular Weight

349.4

Purity

95

Origin of Product

United States

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